molecular formula C20H24N4S2 B6017416 N,N'-dibenzyl-1,4-piperazinedicarbothioamide

N,N'-dibenzyl-1,4-piperazinedicarbothioamide

Cat. No. B6017416
M. Wt: 384.6 g/mol
InChI Key: BNAJSYIDNBCHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzyl-1,4-piperazinedicarbothioamide, also known as DBT, is a chemical compound that has been widely studied for its potential therapeutic applications. DBT belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N,N'-dibenzyl-1,4-piperazinedicarbothioamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In infectious microorganisms, this compound disrupts the cell membrane and inhibits essential metabolic pathways. In neurological disorders, this compound modulates neurotransmitter levels and reduces oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound inhibits proliferation, induces apoptosis, and suppresses angiogenesis. In infectious microorganisms, this compound disrupts cell membrane integrity, inhibits metabolic pathways, and reduces virulence. In neurological disorders, this compound improves cognitive function, reduces oxidative stress, and modulates neurotransmitter levels.

Advantages and Limitations for Lab Experiments

N,N'-dibenzyl-1,4-piperazinedicarbothioamide has several advantages for lab experiments, including high yield and purity, broad-spectrum activity, and low toxicity. However, this compound also has some limitations, such as poor solubility in water and limited stability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on N,N'-dibenzyl-1,4-piperazinedicarbothioamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the exploration of this compound's potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in different systems.

Synthesis Methods

N,N'-dibenzyl-1,4-piperazinedicarbothioamide can be synthesized via a multi-step reaction process starting from benzylamine and carbon disulfide. The reaction involves the formation of piperazine intermediate, which is then treated with thionyl chloride and benzylamine to yield this compound. The yield of the reaction is typically high, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N,N'-dibenzyl-1,4-piperazinedicarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In infectious disease research, this compound has been demonstrated to have antimicrobial activity against a wide range of bacteria and fungi. In neurological disorder research, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

1-N,4-N-dibenzylpiperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S2/c25-19(21-15-17-7-3-1-4-8-17)23-11-13-24(14-12-23)20(26)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAJSYIDNBCHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NCC2=CC=CC=C2)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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